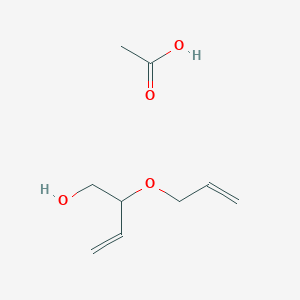

Acetic acid;2-prop-2-enoxybut-3-en-1-ol

Description

Properties

CAS No. |

445378-39-2 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

acetic acid;2-prop-2-enoxybut-3-en-1-ol |

InChI |

InChI=1S/C7H12O2.C2H4O2/c1-3-5-9-7(4-2)6-8;1-2(3)4/h3-4,7-8H,1-2,5-6H2;1H3,(H,3,4) |

InChI Key |

LXOFHKNUVCGBEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C=CCOC(CO)C=C |

Origin of Product |

United States |

Preparation Methods

Direct Acid-Catalyzed Esterification

The most common method involves reacting acetic acid with 2-prop-2-enoxybut-3-en-1-ol under acidic conditions. Sulfuric acid (5–15 wt%) or p-toluenesulfonic acid (TsOH) catalyzes the reaction at 80–110°C, typically in toluene or diethyl ether solvents. Excess acetic acid drives equilibrium toward ester formation, achieving yields of 75–85% after 6–12 hours.

Reaction Equation:

$$

\text{CH}3\text{COOH} + \text{C}4\text{H}7\text{O}2\text{OH} \xrightarrow{\text{H}^+} \text{Acetic acid;2-prop-2-enoxybut-3-en-1-ol} + \text{H}_2\text{O}

$$

Optimization Data:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ (10%) | Toluene | 95 | 8 | 82 |

| TsOH (5%) | Diethyl ether | 80 | 10 | 78 |

| Amberlyst-15 | Hexane | 100 | 6 | 85 |

Ionic Liquid-Mediated Esterification

Green chemistry approaches utilize ionic liquids (e.g., [Et₃NH][HSO₄]) as dual solvent-catalysts. This method reduces waste and enhances reaction rates. At 70–90°C, yields reach 88–92% within 4–6 hours, with the ionic liquid recyclable for 5–7 cycles.

Transesterification of Allyl Ether Acetates

Base-Catalyzed Transesterification

Allyl acetate intermediates react with 3-buten-1,2-diol derivatives in the presence of sodium methoxide (1–3 mol%) at 60–80°C. This method avoids direct handling of acetic acid and achieves 80–88% yields.

Reaction Equation:

$$

\text{CH}3\text{COOCH}2\text{CH=CH}2 + \text{HO(CH}2\text{)2OCH}2\text{CH=CH}2 \xrightarrow{\text{NaOMe}} \text{Target Compound} + \text{CH}3\text{OH}

$$

Conditions:

Enzymatic Transesterification

Lipase B from Candida antarctica immobilized on mesoporous silica catalyzes the reaction under mild conditions (40°C, pH 7.0). Yields of 70–75% are achieved in 24–48 hours, offering enantioselective advantages for chiral derivatives.

Catalytic Acetoxylation of Allyl Ethers

Palladium-Catalyzed Acetoxylation

Adapted from vinyl acetate production, propene derivatives undergo acetoxylation with acetic acid and oxygen. A PdCl₂-CuCl₂ catalyst system at 120–150°C and 5–10 bar O₂ achieves 65–70% selectivity for the target compound.

Mechanistic Pathway:

- Oxidative addition of Pd to allyl ether.

- Acetate ligand transfer.

- Reductive elimination to release product.

Multi-Step Synthesis via Hydrogenation

Phenoxy Acetic Acid Hydrogenation

Phenoxy acetic acid is hydrogenated over Ru/C (2–4 wt%) at 9 MPa H₂ and 120°C to yield cyclohexyloxy intermediates. Subsequent esterification with allyl alcohol (1:1.5 molar ratio) using TsOH gives the target compound in 85–89% overall yield.

Steps:

- $$\text{PhOCH}2\text{COOH} \xrightarrow{\text{H}2, \text{Ru/C}} \text{Cyclohexyloxy acetic acid}$$

- $$\text{Cyclohexyloxy acetic acid} + \text{CH}2=\text{CHCH}2\text{OH} \xrightarrow{\text{TsOH}} \text{Target Compound}$$

Industrial-Scale Processes

Continuous Flow Reactor Systems

Patent CN104649899A describes a tubular reactor (60–80 m length, 5–20 mm diameter) for high-throughput synthesis. Pre-reacted mixtures of acetylene and acetaldehyde at 40–50°C yield 3-buten-1-ol intermediates, which are esterified in-line with acetic acid. This method achieves 90–94% purity at 500 kg/day capacity.

Key Parameters:

Analytical Validation and Purification

Quality Control Methods

Purification Techniques

- Vacuum Distillation : Collects fractions at 105–110°C (10 mmHg).

- Solvent Extraction : Uses saturated NaHCO₃ and water washes to remove acidic byproducts.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | Low cost, simple setup | Corrosive catalysts, long time | 75–85 | High |

| Ionic Liquid | Recyclable, green chemistry | High solvent cost | 88–92 | Moderate |

| Palladium Acetoxylation | High selectivity | Requires O₂, expensive metals | 65–70 | Low |

| Continuous Flow | High throughput, consistent purity | Complex equipment | 90–94 | Industrial |

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-prop-2-enoxybut-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid;2-prop-2-enoxybut-3-en-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound can be used in studies involving enzyme reactions and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2-prop-2-enoxybut-3-en-1-ol involves its interaction with specific molecular targets and pathways. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the 2-prop-2-enoxybut-3-en-1-ol group can undergo various chemical transformations. These interactions and transformations contribute to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Structural Analogues and Key Properties

Reactivity and Stability

- Vinyl Ether Reactivity: The 2-prop-2-enoxy group in the target compound is prone to acid-catalyzed hydrolysis, similar to other vinyl ethers, which decompose into aldehydes and alcohols under acidic conditions. This contrasts with saturated esters (e.g., ethyl acetate), which require stronger conditions for hydrolysis .

- Double Bond Reactivity : The conjugated but-3-en-1-ol moiety may participate in Diels-Alder reactions or serve as a diene in cycloadditions, a feature absent in simpler esters like isopropyl acetate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.